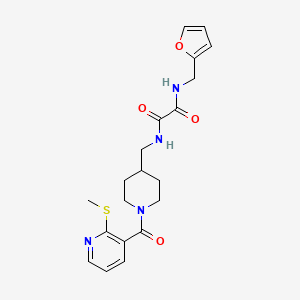

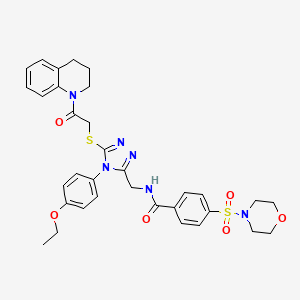

![molecular formula C7H10N2O B2724857 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2247107-84-0](/img/structure/B2724857.png)

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[2.1.1]hexanes are a type of saturated bicyclic structure that are increasingly being incorporated into newly developed bio-active compounds . They are still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed in recent studies . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes have a unique structure that allows them to play an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . They are new emerging bicyclic hydrocarbon bioisosteres for ortho- and meta-substituted benzenes .Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.1.1]hexanes are based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

One significant application involves the synthesis of compounds with potential antidepressant properties. For instance, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, highlighting the role of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile derivatives in the development of new therapeutic agents. These compounds were found to exhibit more activity than standard antidepressants in pharmacological animal tests, with several derivatives outperforming imipramine and desipramine, marking a potential advancement in antidepressant therapy (Bonnaud et al., 1987).

Advances in Synthetic Organic Chemistry

Another application is seen in the modification of substituents in the 2-azabicyclo[2.1.1]hexane ring system to generate potential nicotinic acetylcholine receptor ligands. The nucleophilic substitution at the methylene attached to the bridgehead of the 2-azabicyclo[2.1.1]hexane ring system has facilitated the construction of novel derivatives, expanding the range of functional groups attached to this structure and enabling access to epibatidine analogues and homologation at specific positions. This process demonstrates the versatility of this compound derivatives in synthesizing compounds with varied biological activities (Malpass et al., 2003).

Novel Chemical Reactions

Research has also explored the reaction of 2-amino-6-aryl-4-(dicyanomethyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles with primary and secondary amines, leading to the formation of 2-(alkylamino)-6-aryl-4-(dicyanomethylene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles. This transformation exemplifies the innovative use of this compound derivatives in generating new heterocyclic compounds through transamination reactions, contributing to the field of synthetic organic chemistry by offering novel pathways for compound development (Bardasov et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the preparation of ligand-directed degraders (ldds), which target specific proteins for degradation .

Mode of Action

It’s known that similar compounds act as versatile electrophiles in ring-opening reactions with various types of nucleophiles .

Biochemical Pathways

Similar compounds have been used in the synthesis of ligand-directed degraders (ldds), which can affect various biochemical pathways depending on the specific protein targeted for degradation .

Pharmacokinetics

Similar compounds have been used in medicinal chemistry, suggesting they possess properties suitable for drug development .

Result of Action

Similar compounds have been used in the synthesis of ligand-directed degraders (ldds), which can have various effects depending on the specific protein targeted for degradation .

Action Environment

Similar compounds have been used in medicinal chemistry, suggesting they are stable under a variety of conditions .

Propiedades

IUPAC Name |

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUDNPLPRFPOQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CN)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247107-84-0 |

Source

|

| Record name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

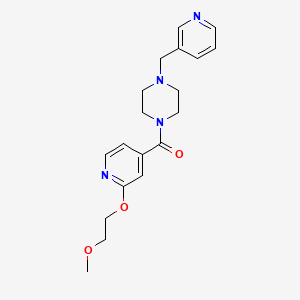

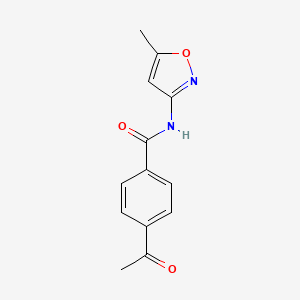

![N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2724774.png)

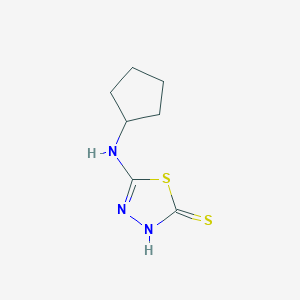

![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)

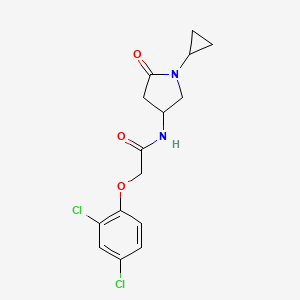

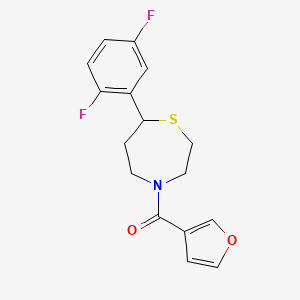

![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)

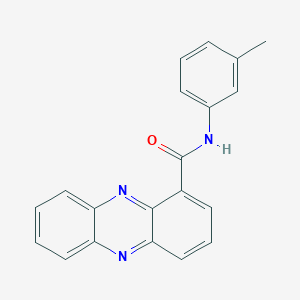

![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)

![ethyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2724793.png)